Cas no 708967-57-1 (Methyl 2-amino-4-oxopentanoate)

Methyl 2-amino-4-oxopentanoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an amino and a keto ester group. This compound serves as a key building block in the preparation of heterocyclic compounds, peptidomimetics, and other biologically active molecules. Its ester moiety enhances solubility in organic solvents, facilitating further chemical modifications. The reactive carbonyl and amino groups enable selective transformations, making it useful in medicinal chemistry and material science applications. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its utility in controlled synthetic pathways.
Methyl 2-amino-4-oxopentanoate structure
708967-57-1 structure
Product name:Methyl 2-amino-4-oxopentanoate
CAS No:708967-57-1
MF:C6H11NO3
MW:145.156441926956
CID:5742466
PubChem ID:16052023

Methyl 2-amino-4-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL8520
    • methyl2-amino-4-oxopentanoate
    • EN300-1298373
    • methyl 2-amino-4-oxopentanoate
    • 708967-57-1
    • AKOS006362109
    • Methyl 2-amino-4-oxopentanoate
    • Inchi: 1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3
    • InChI Key: FLQHIIVXMKXKFT-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CC(C)=O)N)=O

Computed Properties

  • Exact Mass: 145.07389321g/mol
  • Monoisotopic Mass: 145.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4Ų
  • XLogP3: -1.1

Methyl 2-amino-4-oxopentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298373-250mg
methyl 2-amino-4-oxopentanoate
708967-57-1
250mg
$683.0 2023-09-30
Enamine
EN300-1298373-2500mg
methyl 2-amino-4-oxopentanoate
708967-57-1
2500mg
$1454.0 2023-09-30
Enamine
EN300-1298373-5000mg
methyl 2-amino-4-oxopentanoate
708967-57-1
5000mg
$2152.0 2023-09-30
Enamine
EN300-1298373-0.5g
methyl 2-amino-4-oxopentanoate
708967-57-1
0.5g
$713.0 2023-06-06
Enamine
EN300-1298373-10000mg
methyl 2-amino-4-oxopentanoate
708967-57-1
10000mg
$3191.0 2023-09-30
Enamine
EN300-1298373-50mg
methyl 2-amino-4-oxopentanoate
708967-57-1
50mg
$624.0 2023-09-30
Enamine
EN300-1298373-100mg
methyl 2-amino-4-oxopentanoate
708967-57-1
100mg
$653.0 2023-09-30
Enamine
EN300-1298373-0.25g
methyl 2-amino-4-oxopentanoate
708967-57-1
0.25g
$683.0 2023-06-06
Enamine
EN300-1298373-0.05g
methyl 2-amino-4-oxopentanoate
708967-57-1
0.05g
$624.0 2023-06-06
Enamine
EN300-1298373-0.1g
methyl 2-amino-4-oxopentanoate
708967-57-1
0.1g
$653.0 2023-06-06

Additional information on Methyl 2-amino-4-oxopentanoate

Methyl 2-amino-4-oxopentanoate (CAS No. 708967-57-1): A Comprehensive Overview

Methyl 2-amino-4-oxopentanoate, identified by its CAS number 708967-57-1, is a significant compound in the field of biochemical research and pharmaceutical development. This compound, with its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in various scientific domains.

The molecular structure of Methyl 2-amino-4-oxopentanoate consists of a five-carbon chain with an amine group at the second carbon and a carboxyl group at the fourth carbon, esterified with methanol. This configuration imparts unique reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry and biochemical pathways.

In the realm of pharmaceutical research, Methyl 2-amino-4-oxopentanoate has been explored for its potential role in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of amino acids and peptidomimetics, which are widely used in drug design due to their ability to mimic natural biological molecules. Recent studies have highlighted its utility in developing inhibitors targeting specific enzymatic pathways involved in inflammatory responses and metabolic disorders.

One of the most intriguing aspects of Methyl 2-amino-4-oxopentanoate is its role as a precursor in the synthesis of bioactive peptides. Researchers have leveraged its structural framework to create peptidomimetics that exhibit enhanced stability and bioavailability compared to their natural counterparts. These derivatives are being investigated for their potential applications in treating neurological disorders, cancer, and infectious diseases.

The compound's chemical properties also make it a valuable tool in analytical chemistry. Its reactivity with various functional groups allows for the development of novel chromatographic methods and mass spectrometry techniques. These advancements are crucial for the accurate identification and quantification of complex mixtures in pharmaceutical formulations and environmental samples.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of Methyl 2-amino-4-oxopentanoate. Molecular dynamics simulations and quantum chemical calculations have provided insights into its interactions with biological targets, such as enzymes and receptors. These computational studies are complemented by experimental investigations, which aim to validate and refine the proposed mechanisms.

The synthesis of Methyl 2-amino-4-oxopentanoate has been optimized through various synthetic routes, including solid-phase peptide synthesis (SPPS) and enzymatic catalysis. These methods enhance yield and purity, making the compound more accessible for industrial-scale production. The development of green chemistry principles has also influenced synthetic strategies, emphasizing sustainability and environmental responsibility.

In conclusion, Methyl 2-amino-4-oxopentanoate (CAS No. 708967-57-1) represents a multifaceted compound with broad applications in pharmaceuticals, biochemical research, and analytical chemistry. Its unique structural features and reactivity make it a valuable building block for drug discovery and synthetic methodologies. As research continues to uncover new applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and therapeutic interventions.

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